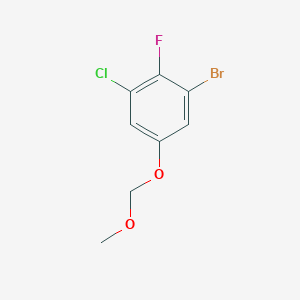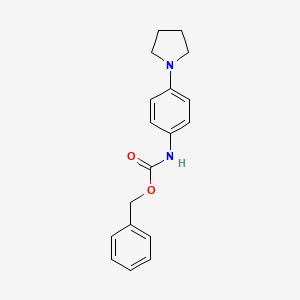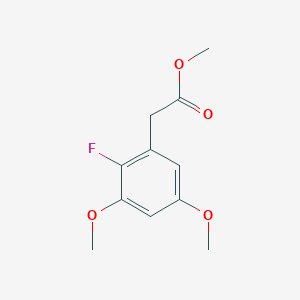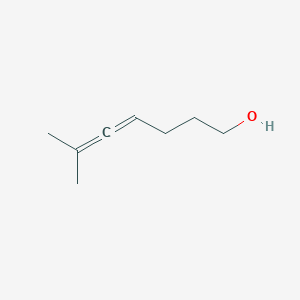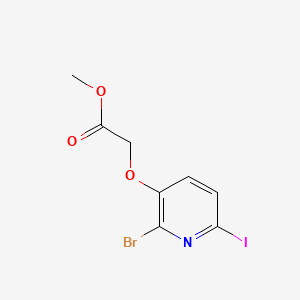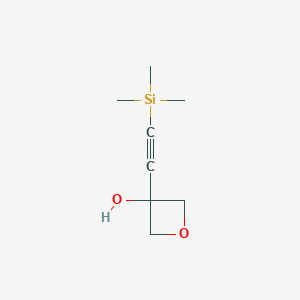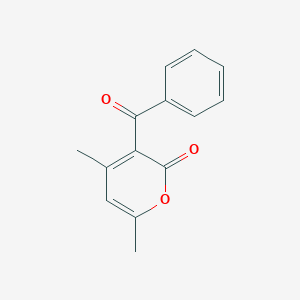
3-Benzoyl-4,6-dimethyl-2h-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyrone family. It is characterized by a benzoyl group attached to the third carbon of a 4,6-dimethyl-2H-pyran-2-one ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2H-pyran-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-benzoyl-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2H-pyran-2-one: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
3-Benzoyl-2H-pyran-2-one: Similar structure but without the methyl groups at positions 4 and 6, which can affect its chemical properties and reactivity.
Uniqueness
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Propriétés
Numéro CAS |
3542-67-4 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3-benzoyl-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C14H12O3/c1-9-8-10(2)17-14(16)12(9)13(15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
ZWCBMIPCXMKUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
